molecular formula C18H26N6O B2635787 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-amino-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl- CAS No. 898044-54-7

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-amino-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-

Cat. No. B2635787
CAS RN: 898044-54-7
M. Wt: 342.447
InChI Key: MXNIUQSGXKEPKN-CQSZACIVSA-N
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Description

The compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A green synthesis method has been described involving the reaction of diketene, isatin, and primary amines in ethanol in the presence of pyrazole as a promoter .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is confirmed through methods such as X-ray analysis . The structure of the compound involves multiple carbon-nitrogen and carbon-carbon bonds .


Chemical Reactions Analysis

Pyrazole derivatives are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They react with other compounds to form new products, such as the reaction of 5-Amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives depend on their structure and the substituents they carry. For example, the activity of certain derivatives has been found to increase with the length of the alkyl chain at the R2 position .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the utility of pyrazolopyridine and related moieties in the synthesis of new compounds with antimicrobial properties. For example, the creation of coumarin, pyridine, pyrrole, thiazole, pyrido[2′,3′:3,4]‐pyrazolo‐[5,1‐c]triazine, and aminopyrazolo compounds from key intermediates has shown promising antimicrobial activity (Abu-Melha, 2013). Similarly, the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, and pyrazolo[3,4-d]pyridazines through 1,3-dipolar cycloaddition reactions has been investigated for their biological activities, including antimicrobial effects (Zaki, Sayed, & Elroby, 2016).

Cytotoxic Heterocyclic Compounds

The synthesis of heterocyclic compounds incorporating the pyrazolopyridine moiety has also been explored for potential cytotoxic effects against cancer cell lines. Compounds bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents were synthesized and evaluated for their in vitro cytotoxic activity, showing promise as anticancer agents (Mansour et al., 2020).

Mechanism of Action

The mechanism of action of pyrazole derivatives is often related to their biological activity. For example, some pyrazole derivatives have been found to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Safety and Hazards

Pyrazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The research on pyrazole derivatives is ongoing, with a focus on developing new synthetic techniques and exploring their biological activity . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of future research .

properties

IUPAC Name

3-amino-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-18(2)15-13(16(19)22-21-15)10-24(18)17(25)20-14(11-23(3)4)12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3,(H,20,25)(H3,19,21,22)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNIUQSGXKEPKN-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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